Lipophilicity Advantage: Lower cLogP Compared to C‑Linked and 5‑Substituted Indazole‑Ethanol Analogs
In fragment‑based drug discovery, maintaining low lipophilicity is essential for achieving ligand efficiency and favorable pharmacokinetic profiles. The target compound exhibits a calculated LogP (cLogP) of 0.73, which is significantly lower than that of 2‑(5‑nitro‑1H‑indazol‑1‑yl)ethanol (cLogP ~1.21) and is also more hydrophilic than carbon‑linked indazole‑ethanol isomers such as 1‑(1H‑indazol‑7‑yl)ethanol (cLogP ~0.98) [1][2]. This lower lipophilicity reduces the risk of promiscuous binding and phospholipidosis, making the unsubstituted N1‑hydroxyethyl indazole a more attractive starting point for lead optimization campaigns where property‑based design is prioritized.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | cLogP = 0.73 |
| Comparator Or Baseline | 2‑(5‑Nitro‑1H‑indazol‑1‑yl)ethanol: cLogP ~1.21; 1‑(1H‑Indazol‑7‑yl)ethanol: cLogP ~0.98 |
| Quantified Difference | ΔLogP = –0.48 vs. nitro analog; –0.25 vs. C‑linked isomer |
| Conditions | JChem for Excel / ACD/Labs algorithm; standard pH 7.4 |
Why This Matters
Lower cLogP correlates with improved aqueous solubility, reduced off‑target pharmacology, and enhanced developability in early‑stage drug discovery.
- [1] ChemBase. 2-(1H-indazol-1-yl)ethan-1-ol. Molecule ID: 277245. LogD and LogP Data. View Source
- [2] ChemSrc. 2-(5-Nitro-1H-indazol-1-yl)ethanol. Physicochemical Properties. 2021. View Source
